molecular formula C25H42N4O5 B13688615 Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate

Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate

Cat. No.: B13688615
M. Wt: 478.6 g/mol
InChI Key: OQADRHZUTBNPEP-UHFFFAOYSA-N
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Description

Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate is a complex organic compound that features a Boc-protected amino group, a methoxyethyl group, and a tetrahydro-1,8-naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Formation of the Butanoate Backbone: The butanoate backbone is constructed through a series of reactions, including alkylation and esterification.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution or other suitable methods.

    Attachment of the Tetrahydro-1,8-naphthyridine Moiety: This step involves the coupling of the tetrahydro-1,8-naphthyridine moiety to the butanoate backbone, often using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups or reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate: Similar compounds might include other Boc-protected amino acids or derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H42N4O5

Molecular Weight

478.6 g/mol

IUPAC Name

methyl 4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C25H42N4O5/c1-25(2,3)34-24(31)28-21(23(30)33-5)13-16-29(17-18-32-4)15-7-6-10-20-12-11-19-9-8-14-26-22(19)27-20/h11-12,21H,6-10,13-18H2,1-5H3,(H,26,27)(H,28,31)

InChI Key

OQADRHZUTBNPEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN(CCCCC1=NC2=C(CCCN2)C=C1)CCOC)C(=O)OC

Origin of Product

United States

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